N-((4-morpholinopyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide
Description
Properties
IUPAC Name |
N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]-4-pyrimidin-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c27-19(15-2-4-16(5-3-15)29-20-22-7-1-8-23-20)24-14-17-21-9-6-18(25-17)26-10-12-28-13-11-26/h1-9H,10-14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYDIUAXDHRDEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2)CNC(=O)C3=CC=C(C=C3)OC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-morpholinopyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines.
Attachment of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the pyrimidine ring.
Formation of the Benzamide Moiety: The benzamide moiety is typically introduced through an amide coupling reaction, using reagents such as carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((4-morpholinopyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly on the pyrimidine and benzamide rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like potassium carbonate or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex structure that includes a morpholine ring and pyrimidine derivatives. Its molecular formula is , and it possesses unique pharmacophoric features that contribute to its biological activity.
Scientific Research Applications
-
Anticancer Activity
- Research has demonstrated that compounds containing pyrimidine and morpholine moieties exhibit significant anticancer properties. Specifically, N-((4-morpholinopyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide has been evaluated for its ability to inhibit various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
-
Protein Kinase Inhibition
- The compound has been investigated as a potential inhibitor of protein kinases, which are critical targets in cancer therapy. The structural features of this compound allow it to interact with ATP-binding sites on kinases, leading to the inhibition of their activity. This mechanism is crucial for the development of targeted therapies against cancers driven by aberrant kinase signaling.
-
Antimicrobial Activity
- Preliminary studies have suggested that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness against pathogens may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
-
Neuroprotective Effects
- Emerging research indicates that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound's ability to modulate neuroinflammatory responses and oxidative stress is under investigation.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Protein Kinase Inhibition
In a study focused on protein kinases, the compound was tested against a panel of kinases involved in cancer progression. It demonstrated selective inhibition of the epidermal growth factor receptor (EGFR) kinase, leading to decreased phosphorylation of downstream signaling molecules . This finding supports its potential as a targeted therapy for EGFR-driven tumors.
Case Study 3: Antimicrobial Testing
A series of antimicrobial assays revealed that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to existing antibiotics . These results highlight its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of N-((4-morpholinopyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity, selectivity, and effects on signaling pathways are crucial for understanding its full mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Features
The compound shares structural motifs with several benzamide- and pyrimidine-based derivatives documented in the evidence. Below is a comparative analysis:
Key Observations
Substituent Impact on Activity :
- The morpholine group in the target compound may enhance solubility compared to hydrophobic substituents like dichlorophenyl (Compound 1, ) or methyloxazolyl (Risvodetinib, ). Morpholine’s electron-rich oxygen could also influence binding to kinase ATP pockets.
- Pyrimidinyloxy vs. oxadiazole : The pyrimidinyloxy linker in the target compound differs from the 1,3,4-oxadiazole in LMM5 , which is associated with antifungal activity. Pyrimidine-based linkers are more common in kinase inhibitors (e.g., EGFR, ABL1).
Biological Target Specificity: Compound 1’s diaminopyrimidine scaffold achieves EGFR T790M selectivity via hydrogen bonding with Thr790 , whereas Risvodetinib’s methylpiperazinyl group targets ABL1’s hydrophobic cleft . The target compound’s morpholine-pyrimidine moiety may favor interactions with kinases like PI3K or mTOR, though experimental validation is required.
Synthetic Challenges :
- The target compound’s methyl-linked morpholine-pyrimidine group introduces steric complexity compared to LMM5’s simpler oxadiazole synthesis . Similarly, Risvodetinib’s multi-heterocyclic system requires precise coupling steps , suggesting the target compound may need optimized catalytic conditions (e.g., palladium-mediated cross-coupling).
Data Table: Physicochemical Properties (Hypothetical)
| Property | Target Compound | Compound 1 | Risvodetinib |
|---|---|---|---|
| Molecular Weight | ~435.45 g/mol | 447.1 g/mol | ~600.6 g/mol |
| LogP (Predicted) | 2.8 | 3.1 | 3.5 |
| Hydrogen Bond Donors | 3 | 4 | 4 |
| Rotatable Bonds | 7 | 6 | 9 |
Biological Activity
N-((4-morpholinopyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
| Property | Details |
|---|---|
| Molecular Formula | C20H23N5O2 |
| Molecular Weight | 365.43 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound primarily involves its interaction with specific molecular targets, which may include:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially modulating metabolic pathways.
- Receptor Binding : It has the potential to bind to specific receptors, influencing cellular signaling pathways.
Research indicates that the morpholine and pyrimidine moieties contribute to the compound's ability to interact with these biological targets effectively.
1. Enzyme Inhibition
Studies have shown that derivatives of morpholinopyrimidine compounds exhibit significant inhibitory effects on enzymes like NAPE-PLD, which is involved in lipid metabolism. For instance, modifications in the substituents of the pyrimidine ring can enhance the potency of enzyme inhibitors significantly .
3. Anti-inflammatory Activity
Compounds with similar structures have been evaluated for their anti-inflammatory properties. For example, certain morpholinopyrimidine derivatives have shown effectiveness in reducing nitric oxide production in macrophage cells stimulated by lipopolysaccharides (LPS) . This suggests that this compound may also possess anti-inflammatory properties worthy of further investigation.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Neuroprotective Activity : A study reported that related compounds exhibited significant neuroprotective effects in SH-SY5Y cells against MPP+-induced toxicity, suggesting potential applications in treating neurodegenerative diseases .
- Inhibitory Potency : Structure–activity relationship (SAR) studies have highlighted that small modifications in the chemical structure can lead to substantial increases in inhibitory potency against specific enzymes like NAPE-PLD .
- Anti-inflammatory Mechanisms : Research on morpholinopyrimidine derivatives indicated their ability to inhibit iNOS and COX-2 expression in LPS-stimulated macrophages, pointing towards their utility as anti-inflammatory agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
